Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride
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Overview
Description
Scientific Research Applications
Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride typically involves the reaction of benzyl chloroformate with 4-fluoropiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is common to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated compounds, nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted carbamates, depending on the reagents and conditions used .
Mechanism of Action
The mechanism of action of Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It acts by inhibiting enzyme activity or modulating receptor function, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-Chloropiperidin-4-Yl)Methylcarbamate Hydrochloride
- Benzyl (4-Bromopiperidin-4-Yl)Methylcarbamate Hydrochloride
- Benzyl (4-Methylpiperidin-4-Yl)Methylcarbamate Hydrochloride
Uniqueness
Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2.ClH/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12;/h1-5,16H,6-11H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDIKDGOFRPUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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